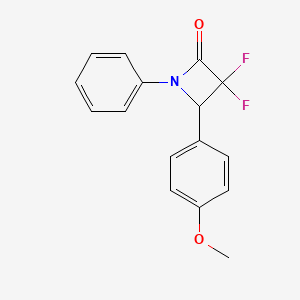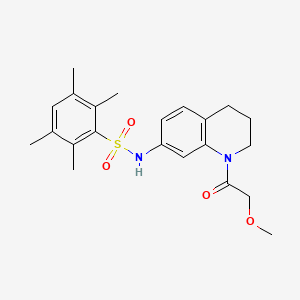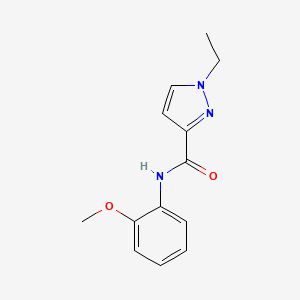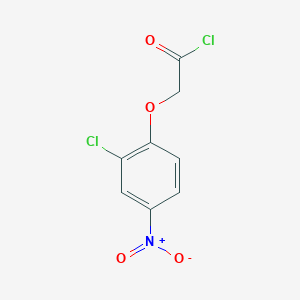
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of “1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane” is not well-documented in the available literature .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving "1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane" .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane” are not well-documented in the available literature .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Ion Complexes
Research reveals fascinating insights into the coordination chemistry of fluorocarbons, demonstrating how the reactions of fluorobenzene derivatives can lead to the formation of complex structures with significant applications in chemistry. For instance, fluorophane cryptands have been synthesized, showing a remarkable ability to complex with alkali and alkaline earth metal ions. These findings illustrate the potential of 1,1-bis(bromomethyl)-2-(trifluoromethyl)cyclopropane and related compounds in developing new materials with unique metal ion binding properties (Plenio, Hermann, & Diodone, 1997).
Cyclopropanation and Molecular Rearrangements
The molecule also plays a pivotal role in the study of cyclopropanation and molecular rearrangements. Investigations into the mechanistic aspects of reactions involving bromonium ions and various alkenes highlight the molecule's relevance in synthesizing complex cyclopropane derivatives. Such studies are crucial for understanding the dynamics of chemical reactions and developing new synthetic methodologies (Neverov & Brown, 1998).
Synthesis of Novel Organic Compounds
Furthermore, research on cyclopropane derivatives, including the use of 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane, has led to the discovery of new pathways for synthesizing unique organic structures. These studies provide valuable insights into the reactivity and potential applications of these compounds in organic synthesis, offering pathways to novel materials and molecules with specialized functions (Wiberg & McClusky, 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1-bis(bromomethyl)-2-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2F3/c7-2-5(3-8)1-4(5)6(9,10)11/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYKKEBCBUMGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CBr)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2537297.png)

![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2537302.png)


![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)



